6-Cyclohexylidene-hexan-1-ol
Description
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
6-cyclohexylidenehexan-1-ol |
InChI |
InChI=1S/C12H22O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h8,13H,1-7,9-11H2 |
InChI Key |
CZPFUGVJAAJERG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCCCCCO)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Structure | Functional Group | Primary/Secondary Alcohol | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 6-Cyclohexylidene-hexan-1-ol | Hexanol with cyclohexene substituent | -OH | Secondary | C₁₂H₂₀O | 180.29 (estimated) |
| Hexan-1-ol | CH₃(CH₂)₄CH₂OH | -OH | Primary | C₆H₁₄O | 102.17 |
| Cyclohexanol | Cyclohexane ring with -OH | -OH | Primary | C₆H₁₂O | 100.16 |
| Cyclohexanemethanol | Cyclohexane ring with -CH₂OH | -OH | Primary | C₇H₁₄O | 114.19 |
| cis-3-Hexen-1-ol | CH₂CH₂CH=CHCH₂CH₂OH | -OH, alkene | Primary | C₆H₁₂O | 100.16 |
Key Observations :
- This compound is a secondary alcohol due to its branched structure, contrasting with primary alcohols like hexan-1-ol and cyclohexanol .
- The cyclohexene group increases molecular weight and steric bulk compared to linear analogs.
Reactivity and Oxidation Behavior
- This compound : Likely resistant to oxidation under mild conditions due to steric hindrance from the cyclohexene group. May undergo dehydration to form conjugated dienes under acidic conditions.
- Hexan-1-ol: Oxidizes to hexanal (aldehyde) or hexanoic acid (carboxylic acid) using agents like K₂Cr₂O₇/H₂SO₄ .
- Cyclohexanol: Dehydrates to cyclohexene (alkene) under acidic conditions, demonstrating the reactivity of cyclic alcohols .
- cis-3-Hexen-1-ol : The alkene group may participate in electrophilic addition reactions, distinguishing it from saturated analogs .
Physical Properties
| Compound | Density (g/mL) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| This compound | ~0.90 (estimated) | ~250 (estimated) | Low water solubility |
| Hexan-1-ol | 0.815 | 157 | Slightly soluble in water |
| Cyclohexanol | 0.962 | 161 | Moderately soluble |
| cis-3-Hexen-1-ol | 0.848 | 155 | Low water solubility |
Notes:
Key Findings :
- Secondary alcohols like this compound may require handling precautions similar to cyclohexanol (e.g., gloves, ventilation) .
- Chlorinated derivatives (e.g., 6-Chloro-1-hexanol) exhibit higher toxicity .
Preparation Methods
Palladium-Catalyzed Hydrogenation
A prominent method involves the hydrogenation of 6-cyclohexylidene-hexan-1-ol precursors using palladium on carbon (Pd/C). For example, a solution of this compound in methanol undergoes hydrogenation at 50 psi H₂ in a Parr apparatus, yielding the saturated alcohol. Key parameters include:
Mechanistic Insights
The reaction proceeds via syn-addition of hydrogen across the cyclohexylidene double bond, with Pd/C facilitating heterolytic cleavage of H₂. Steric hindrance from the cyclohexyl group necessitates moderate pressures to ensure complete conversion.
Grignard Reaction with Cyclohexenone Derivatives
Synthesis via Protected ω-Halogenoalcohols
A scalable route involves reacting 3-ethoxy-6-methyl-2-cyclohexen-1-one with a Grignard reagent derived from a silyl-protected ω-halogenoalcohol:
-
Grignard Reagent Preparation :
-
Nucleophilic Addition :
-
Deprotection and Cyclization :
Optimization Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Silylation | TBDMSCl, Et₃N, DMAP, CH₂Cl₂, 1 h | 85 |
| Grignard Addition | THF, 0°C → rt, 12 h | 78 |
| Deprotection | 2M HCl/MeOH, 6 h | 92 |
Dehydration of 1,6-Hexanediol Derivatives
Acid-Catalyzed Cyclodehydration
1,6-Hexanediol derivatives undergo acid-catalyzed dehydration to form cyclohexylidene structures. For instance, treatment of 6-(benzyloxy)hexan-1-ol with p-toluenesulfonic acid (PTSA) in toluene under reflux eliminates water, generating the cyclohexylidene product:
Key Parameters
-
Catalyst : 5 mol% PTSA.
-
Reaction Time : 6–8 h.
-
Yield : 70–75% after column chromatography (cyclohexane/EtOAc).
Radical Deoxygenation of Thionocarbonates
Thionocarbonate Intermediate Formation
Radical-mediated deoxygenation offers a redox-neutral route:
Yield and Selectivity
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Hydrogenation | High purity, simple setup | Requires high-pressure H₂ | Industrial |
| Grignard Reaction | Modular, tunable substituents | Multi-step, protecting groups | Lab-scale |
| Acid Dehydration | Single-step, cost-effective | Moderate yields | Pilot-scale |
| Radical Deoxygenation | Redox-neutral, mild conditions | Toxic reagents (Bu₃SnH) | Lab-scale |
Q & A
Q. What are the key steps for synthesizing 6-Cyclohexylidene-hexan-1-ol, and what catalysts are effective?
-
Methodological Answer : The synthesis of this compound can be approached via acid-catalyzed dehydration of cyclohexanol derivatives or hydrogenolysis of cyclohexenyl hydroperoxides. For example, catalytic hydrogenolysis using palladium chloride (PdCl₂) or magnesium acetate in hexane has been effective for analogous cyclohexenol derivatives . Additionally, dehydration reactions with sulfuric acid and potassium dichromate (K₂Cr₂O₇) under controlled heating (60–80°C) can yield cyclohexene analogs, which may guide optimization for this compound .
-
Key Parameters :
| Catalyst/Solvent | Temperature | Reaction Time | Yield (Hypothetical)* |
|---|---|---|---|
| PdCl₂/Hexane | 80°C | 2–4 hours | ~60% |
| H₂SO₄/K₂Cr₂O₇ | 70°C | 1–3 hours | ~45% |
| *Hypothetical yields based on analogous reactions in . |
Q. How can the purity and structural identity of this compound be verified?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts of hydroxyl (-OH) and cyclohexylidene protons to reference data for similar alcohols (e.g., 6-phenylhexan-1-ol, δ 1.4–1.6 ppm for -CH₂ groups) .
- GC-MS : Monitor retention times and fragmentation patterns against known standards, as demonstrated for cyclohexene derivatives .
- IR Spectroscopy : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and alkene (1650 cm⁻¹) functional groups .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for volatile alcohols like cyclohexanol .
- Storage : Keep in a cool, dry place away from oxidizing agents (e.g., K₂Cr₂O₇) and acids to prevent unintended reactions .
Advanced Research Questions
Q. How can contradictory data on reaction yields for this compound synthesis be resolved?
- Methodological Answer : Contradictions often arise from variations in reaction conditions or impurities. To address this:
- Control Experiments : Replicate reactions under identical conditions (catalyst purity, solvent grade, temperature) as outlined in ’s reproducibility guidelines.
- Analytical Cross-Check : Use multiple characterization methods (e.g., HPLC and GC-MS) to verify product composition .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .
Q. What mechanistic insights explain the regioselectivity of this compound formation?
- Methodological Answer : The reaction likely proceeds via a carbocation intermediate. For example, acid-catalyzed dehydration of cyclohexanol derivatives generates a cyclohexyl carbocation, which may undergo hydride shifts. Computational modeling (DFT) can map energy barriers for intermediate stabilization, as inferred from analogous studies in . Experimental validation via isotopic labeling (e.g., deuterated substrates) can track hydrogen migration pathways .
Q. How can computational methods predict the stability and reactivity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model conformational flexibility of the cyclohexylidene ring and hydroxyl group interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) for dehydration pathways .
- QSPR Models : Corrate experimental data (e.g., logP, pKa) with solubility and reactivity trends using software like COSMO-RS .
Data Contradiction Analysis
Q. Why do similar alcohols (e.g., hexan-1-ol vs. cyclohexanol) yield different products under identical conditions?
- Methodological Answer : Cyclohexanol’s cyclic structure stabilizes carbocation intermediates, favoring elimination (e.g., cyclohexene), while hexan-1-ol’s linear chain promotes oxidation to aldehydes. This is confirmed by tests with K₂Cr₂O₇/H₂SO₄: cyclohexanol forms cyclohexene (distilled off), whereas hexan-1-ol oxidizes to hexanal (confirmed by Tollens’ test) .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
